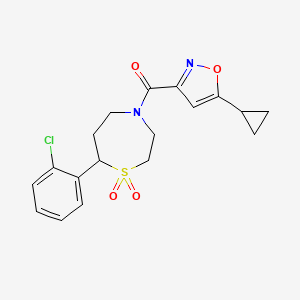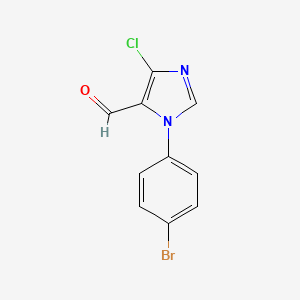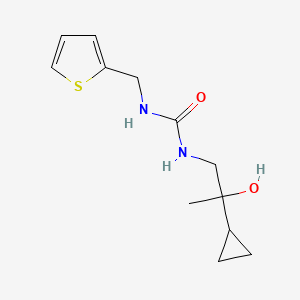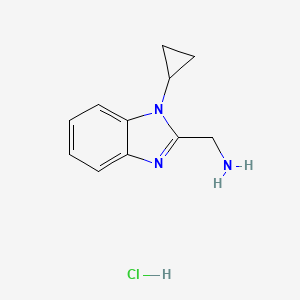
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-cyclopropylisoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-cyclopropylisoxazol-3-yl)methanone is a complex organic molecule featuring a thiazepane ring, a chlorophenyl group, and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-cyclopropylisoxazol-3-yl)methanone typically involves multi-step organic synthesis techniques. A common approach includes:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorophenyl-substituted amine and a suitable sulfonyl chloride, the thiazepane ring can be formed via nucleophilic substitution and subsequent cyclization.
Introduction of the Isoxazole Moiety: The isoxazole ring can be synthesized separately through a (3+2) cycloaddition reaction involving a nitrile oxide and a cyclopropyl-substituted alkene.
Coupling of the Two Fragments: The final step involves coupling the thiazepane and isoxazole fragments through a carbonylation reaction, typically using a palladium catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent choice), and employing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-cyclopropylisoxazol-3-yl)methanone is investigated for its potential pharmacological properties. The presence of the isoxazole ring, in particular, is known to impart various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals or agrochemicals. Its structural complexity and potential biological activity make it a candidate for further development and optimization.
Mechanism of Action
The exact mechanism of action of (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-cyclopropylisoxazol-3-yl)methanone depends on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes like cyclooxygenases (COX) involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
(5-Cyclopropylisoxazol-3-yl)methanone: Lacks the thiazepane ring but retains the isoxazole moiety.
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone: Lacks the isoxazole ring but retains the thiazepane structure.
Uniqueness
The combination of the thiazepane ring and the isoxazole moiety in (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-cyclopropylisoxazol-3-yl)methanone is unique, potentially offering a distinct pharmacological profile compared to compounds with only one of these features. This dual functionality may enhance its binding affinity and specificity for certain biological targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-14-4-2-1-3-13(14)17-7-8-21(9-10-26(17,23)24)18(22)15-11-16(25-20-15)12-5-6-12/h1-4,11-12,17H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIMVHGNBBIWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-thiazepane-3-carboxamide](/img/structure/B2837616.png)
![4-oxo-4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}butanamide](/img/structure/B2837617.png)

![4-{[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B2837620.png)
![Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate](/img/structure/B2837621.png)

![6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2837623.png)

![2-(4-chlorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2837626.png)

![(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B2837632.png)
![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2837636.png)
![1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2837638.png)

